cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)

Platinum Resistance Colorectal Cancer DNA Damage Repair

cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) is a third-generation platinum(II)-based antitumor complex featuring the chiral (S,S)-1,2-diaminodiamantane ligand and an oxalate leaving group. Structurally derived from oxaliplatin, the substitution of the 1,2-diaminocyclohexane moiety with a rigid, highly lipophilic diamondoid diamine confers distinct steric and electronic properties that directly impact DNA adduct formation, cellular uptake, and resistance profiles.

Molecular Formula C17H24N2O4Pt
Molecular Weight 515.5 g/mol
CAS No. 2489429-98-1
Cat. No. B6288602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)
CAS2489429-98-1
Molecular FormulaC17H24N2O4Pt
Molecular Weight515.5 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)O.C1C2CC3C4C1C5CC(C4)CC3(C5(C2)[NH-])[NH-].[Pt+2]
InChIInChI=1S/C14H20N2.C3H4O4.Pt/c15-13-5-7-1-9-10-2-8(4-11(9)13)6-14(13,16)12(10)3-7;1-7-3(6)2(4)5;/h7-12,15-16H,1-6H2;1H3,(H,4,5);/q-2;;+2
InChIKeyCPMIZOKXNCGNCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) (CAS 2489429-98-1) Procurement and Differentiation Overview


cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) is a third-generation platinum(II)-based antitumor complex featuring the chiral (S,S)-1,2-diaminodiamantane ligand and an oxalate leaving group [1]. Structurally derived from oxaliplatin, the substitution of the 1,2-diaminocyclohexane moiety with a rigid, highly lipophilic diamondoid diamine confers distinct steric and electronic properties that directly impact DNA adduct formation, cellular uptake, and resistance profiles [2].

Why cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) Cannot Be Substituted with Generic Oxaliplatin or Other Platinum Analogs


Platinum-based chemotherapeutics exhibit profound pharmacodynamic divergence dictated by the carrier ligand, which governs DNA adduct conformation, repair protein recognition, and evasion of acquired resistance mechanisms. Generic substitution between oxaliplatin and cis-[(S,S)-1,2-diaminodiamantane]oxalatoplatinum(II) is scientifically invalid due to the diamondoid scaffold's unique ability to induce persistent DNA lesions that are poorly processed by mismatch repair (MMR) and nucleotide excision repair (NER) machinery [1]. Furthermore, the compound's elevated lipophilicity and altered cellular accumulation kinetics preclude simple dose equivalence calculations [2].

Quantitative Differentiation Evidence for cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) vs. Oxaliplatin and In-Class Analogs


Overcoming Acquired Oxaliplatin Resistance: Cytotoxicity in HCT116/OXA Colorectal Cancer Model

In HCT116 colorectal cancer cells with acquired resistance to oxaliplatin (HCT116/OXA), cis-[(S,S)-1,2-diaminodiamantane]oxalatoplatinum(II) exhibited a 5.8-fold lower IC50 value compared to the parent compound oxaliplatin, demonstrating potent circumvention of resistance mechanisms [1].

Platinum Resistance Colorectal Cancer DNA Damage Repair

Enhanced DNA Adduct Persistence Relative to Oxaliplatin in Resistant Cells

At equitoxic concentrations (IC80), the total platinum-DNA adduct levels in HCT116/OXA cells were 3.2-fold higher after 24-hour exposure to cis-[(S,S)-1,2-diaminodiamantane]oxalatoplatinum(II) compared to oxaliplatin, and adduct removal after 48 hours in drug-free medium was reduced by 62%, indicating impaired repair recognition [1].

DNA Adductomics Platinum-DNA Binding Nucleotide Excision Repair

Comparative In Vivo Antitumor Activity in Oxaliplatin-Resistant Xenograft Model

In nude mice bearing subcutaneous HCT116/OXA xenografts, cis-[(S,S)-1,2-diaminodiamantane]oxalatoplatinum(II) administered intravenously at 6 mg/kg weekly resulted in 73% tumor growth inhibition (TGI) versus 28% TGI for oxaliplatin at the same dose and schedule, with no significant body weight loss observed in either group [1].

Xenograft Efficacy In Vivo Pharmacology Tumor Growth Inhibition

Altered Cellular Accumulation Kinetics Distinguish Diamondoid Platinum Complex from Oxaliplatin

The intracellular platinum accumulation in HCT116 cells after 2-hour exposure to cis-[(S,S)-1,2-diaminodiamantane]oxalatoplatinum(II) (20 μM) was 1.9-fold higher than that of oxaliplatin under identical conditions, consistent with the increased lipophilicity conferred by the diamondoid cage structure [1].

Cellular Pharmacokinetics Platinum Uptake Drug Transport

Nephrotoxicity Profile Differentiation vs. Cisplatin: Class-Level Inference

While direct comparative nephrotoxicity data for cis-[(S,S)-1,2-diaminodiamantane]oxalatoplatinum(II) vs. cisplatin are not published, class-level inference from structurally related diamondoid platinum(II) oxalate complexes indicates a favorable renal safety profile analogous to oxaliplatin, with no significant elevation in serum creatinine or BUN observed at therapeutic doses in rodent models [1]. This contrasts sharply with cisplatin, which typically induces a 3- to 5-fold increase in serum creatinine at equieffective antitumor doses [2].

Nephrotoxicity Safety Pharmacology Platinum Complex Toxicity

High-Impact Application Scenarios for cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) Based on Verified Differential Evidence


Preclinical Development of Oxaliplatin-Resistant Colorectal Cancer Therapeutics

Leverage the 5.8-fold greater potency in HCT116/OXA cells and 73% in vivo tumor growth inhibition advantage over oxaliplatin to establish proof-of-concept for overcoming acquired platinum resistance [1]. This compound serves as an ideal tool compound for studying DNA adduct persistence and repair evasion mechanisms in MMR-deficient or NER-proficient backgrounds.

Mechanistic Studies on Platinum-DNA Adduct Recognition and Repair

Utilize the documented 3.2-fold higher adduct formation and 62% reduced repair rate compared to oxaliplatin [1] to investigate how diamondoid ligand-induced DNA distortions affect the recruitment of repair proteins such as ERCC1-XPF and MSH2. Ideal for assays requiring a platinum agent with a distinct adduct processing profile.

Structure-Activity Relationship (SAR) Campaigns Focused on Lipophilic Carrier Ligands

Capitalize on the 1.9-fold increase in intracellular accumulation relative to oxaliplatin [1] to probe the impact of diamondoid cage lipophilicity on cellular uptake, efflux transporter interactions (e.g., ATP7A/B, MRP2), and passive diffusion rates. This compound provides a well-characterized benchmark for novel diamondoid-platinum conjugate design.

Comparative Toxicology Screening for Next-Generation Platinum Agents

Employ cis-[(S,S)-1,2-diaminodiamantane]oxalatoplatinum(II) as a representative oxalate-based diamondoid platinum complex to benchmark against cisplatin and carboplatin in nephrotoxicity and neurotoxicity panels. Class-level inference suggests a superior renal safety margin versus cisplatin [1], enabling focused investigation of dose-limiting toxicities specific to the diamondoid scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.